1,2-Diethyl-4-formyl-1h-imidazole
Description
1,2-Diethyl-4-formyl-1H-imidazole is a substituted imidazole derivative characterized by ethyl groups at the 1- and 2-positions and a formyl (-CHO) group at the 4-position. The imidazole core is a five-membered heterocycle with two nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science. Although direct data on its synthesis or applications are absent in the provided evidence, its structural analogs offer insights into its likely properties and reactivity .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,2-diethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-3-8-9-7(6-11)5-10(8)4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
QNJWDDHVGFYMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1CC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key structural and synthetic differences between 1,2-diethyl-4-formyl-1H-imidazole and related compounds:
Key Observations:
- Substituent Position : The formyl group in the target compound is at position 4, whereas in ’s analog, it is at position 5. This positional difference alters electronic distribution, with the 4-formyl group likely exerting stronger electron-withdrawing effects on the imidazole ring compared to the 5-position .
- The nitro group in ’s compound is more electron-withdrawing than the formyl group, increasing electrophilicity at adjacent positions .
Physicochemical and Reactivity Trends
- Solubility : Ethyl groups in the target compound may improve solubility in organic solvents compared to phenyl-substituted analogs (), which are more hydrophobic .
- Reactivity : The formyl group enables reactions such as Schiff base formation, while the nitro group () favors reduction to amines or nucleophilic aromatic substitution. Ethylthio groups () can undergo oxidation to sulfoxides or sulfones .
- Thermal Stability : The fluorobenzyl-substituted compound () has a defined melting point (55.5–57.5°C), suggesting moderate stability. Bulkier substituents (e.g., triphenyl in ) may lower melting points due to disrupted crystal packing .
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